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Compound of Interest

Compound Name: (S,R,S)-AHPC-C6-PEG3-butyl-N3

Cat. No.: B15141111

Introduction

Proteolysis-targeting chimeras (PROTACS) represent a revolutionary therapeutic modality in
cancer research and drug development.[1] These heterobifunctional molecules are engineered
to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome
system (UPS).[2][3] VHL-based PROTACSs specifically recruit the von Hippel-Lindau (VHL) E3
ubiquitin ligase, one of the most well-characterized and widely used E3 ligases for this
purpose.[4][5][6]

A VHL-based PROTAC consists of three key components: a "warhead" that binds to the target
cancer-related protein, a ligand that recruits the VHL E3 ligase complex, and a chemical linker
that connects the two.[1][7] This design allows the PROTAC to act as a bridge, bringing the
target protein into close proximity with the VHL complex, leading to the target's ubiquitination
and subsequent degradation by the 26S proteasome.[2][3] This event-driven, catalytic
mechanism allows for sustained target suppression at potentially lower doses compared to
traditional occupancy-based inhibitors, offering a powerful strategy to overcome drug
resistance and target proteins previously considered "undruggable”.[1][8]

Mechanism of Action

The mechanism of a VHL-based PROTAC involves a series of orchestrated steps within the
cancer cell:
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Cellular Entry: The PROTAC molecule must first penetrate the cell membrane to reach its
cytosolic or nuclear targets.

Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the
protein of interest (POI) and the VHL E3 ligase, forming a key ternary complex (POI-
PROTAC-VHL).[9][10] The stability and conformation of this complex are critical for
degradation efficiency.

Ubiquitination: The formation of the ternary complex brings the POI into the vicinity of the E2
ubiquitin-conjugating enzyme associated with the VHL complex. This facilitates the transfer
of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI,
creating a polyubiquitin chain.[2]

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S
proteasome, a cellular machine responsible for degrading unwanted proteins. The
proteasome unfolds and degrades the POI into small peptides.[1]

Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can recruit
another target protein, initiating a new cycle of degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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